molecular formula C12H19BN2O2 B1421037 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1171044-16-8

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No. B1421037
Key on ui cas rn: 1171044-16-8
M. Wt: 234.1 g/mol
InChI Key: NGSHSQFNJGUKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343966B2

Procedure details

A solution of 3-Formylphenylboronic acid (1 eq, 2 mmol, 0.3 g) in dry DCM (7 ml) under an inert atmosphere of argon is treated with 1-methyl-piperazine (1.2 eq, 2.4 mmol, 0.266 ml) followed by acetic acid (1.2 eq, 2.4 mmol, 0.14 ml) and NaBH(OAc)3 (1.6 eq, 3.2 mmol, 0.678 mg) and the resulting mixture is stirred at room temperature for 3 hours. The reaction is quenched by addition of water and is then extracted with DCM. The organic extracts are concentrated in vacuo and the crude residue is purified by flash chromatography on silica eluting with MeOH/DCM (0 to 100% MeOH in DCM) followed by 2M NH3 in MeOH. The appropriate fractions are combined and concentrated in vacuo to afford the title compound; [M+H]+=235.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.266 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.678 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1)=O.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(O)(=O)C.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([CH2:1][C:3]2[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=2)[CH2:15][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)B(O)O
Name
Quantity
0.266 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.678 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of water
EXTRACTION
Type
EXTRACTION
Details
is then extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts are concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue is purified by flash chromatography on silica eluting with MeOH/DCM (0 to 100% MeOH in DCM)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCN(CC1)CC=1C=C(C=CC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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